Technical Monograph: tert-Butyl (2-chloropyrimidin-4-yl)carbamate
Technical Monograph: tert-Butyl (2-chloropyrimidin-4-yl)carbamate
Executive Summary
tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS: 849751-48-0 ) is a critical heterocyclic building block employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors and peptidomimetics.[1][2] Structurally, it consists of a pyrimidine core functionalized with a reactive chlorine atom at the C2 position and a tert-butyloxycarbonyl (Boc)-protected amine at the C4 position.[3]
This orthogonal functionalization allows for high-precision regioselective chemistry. The C2-chlorine serves as an electrophilic handle for Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | tert-butyl N-(2-chloropyrimidin-4-yl)carbamate |
| CAS Number | 849751-48-0 |
| Molecular Formula | |
| Molecular Weight | 229.66 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1=NC(Cl)=NC=C1 |
| InChI Key | KZWYURZXVHDRKB-UHFFFAOYSA-N |
Physical Properties
| Property | Value / Description |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in water |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen); Moisture sensitive |
| pKa (Calculated) | ~8.5 (carbamate NH), Pyrimidine N basicity is modulated by EWGs |
Synthetic Methodologies
Retrosynthetic Logic
The synthesis of tert-Butyl (2-chloropyrimidin-4-yl)carbamate typically proceeds via the protection of 2-chloropyrimidin-4-amine . The challenge lies in the reduced nucleophilicity of the exocyclic amine due to the electron-deficient pyrimidine ring. Standard Boc-protection conditions often require catalytic activation (DMAP) or stronger bases (NaH/LiHMDS) to drive conversion.
Standardized Synthesis Protocol
Reaction: 2-chloropyrimidin-4-amine +
Reagents:
-
Substrate: 2-chloropyrimidin-4-amine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1–1.2 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05–0.1 equiv)
-
Base: Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Dissolution: Charge a dry round-bottom flask with 2-chloropyrimidin-4-amine and anhydrous DCM under an inert atmosphere (
). -
Base Addition: Add
followed by catalytic DMAP. Cool the mixture to 0°C. -
Boc Anhydride Addition: Add a solution of
in DCM dropwise over 30 minutes. The exotherm must be controlled to prevent bis-Boc formation. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor via TLC/LC-MS for consumption of the amine.
-
Work-up: Quench with water. Extract the organic layer, wash with mild acid (0.5 M HCl) to remove excess base/DMAP, followed by brine.
-
Purification: Dry over
, concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthesis Visualization
Figure 1: Synthetic pathway for the Boc-protection of 2-chloropyrimidin-4-amine.
Reactivity Profile & Applications in Drug Discovery[3][4][9]
Orthogonal Reactivity
The utility of CAS 849751-48-0 stems from the electronic differentiation between the C2 and C4 positions.
-
C2-Position (Electrophilic): The chlorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyrimidine nitrogens and the para-carbamate group. This allows for the introduction of amines, alkoxides, or thiols.[4] -
C4-Position (Protected Nucleophile): The Boc group renders the C4-amine inert. Once the C2 position is functionalized, the Boc group can be removed (acidic deprotection) to reveal the primary amine for further derivatization (e.g., amide coupling).
Application: Kinase Inhibitor Scaffold Construction
This compound is frequently used to synthesize ATP-competitive kinase inhibitors. The C2 position often binds to the hinge region or solvent-front residues, while the C4 amine (after deprotection) serves as a vector to extend into the hydrophobic back pocket.
Workflow:
- Displacement: Reaction with an aniline or aliphatic amine at C2.
-
Deprotection: Removal of Boc using TFA/DCM or HCl/Dioxane.
-
Acylation: Coupling of the liberated C4-amine with an acyl chloride or carboxylic acid.
Functionalization Logic Diagram
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
Handling & Safety (E-E-A-T)
Hazard Identification
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).[5]
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
Storage Protocols
-
Hydrolysis Risk: Carbamates are generally stable, but the 2-chloro substituent increases the electrophilicity of the ring, making the compound susceptible to slow hydrolysis if exposed to atmospheric moisture over long periods.
-
Recommendation: Store in amber vials with Teflon-lined caps at 2–8°C. For long-term storage (>6 months), -20°C is preferred.
References
-
Sigma-Aldrich. tert-Butyl (2-chloropyrimidin-4-yl)carbamate Product Datasheet. CAS 849751-48-0.[1] Available at: (Accessed Feb 2026).
-
PubChem. Compound Summary for CAS 849751-48-0. National Center for Biotechnology Information. Available at: [3]
-
Organic Chemistry Portal. Boc Protecting Group: Stability and Removal. Available at:
-
BenchChem. Applications of Chloropyrimidine Carbamates in Drug Discovery. Available at:
-
Fisher Scientific. Amine Protection and Deprotection Protocols. Available at:
Sources
- 1. tert-Butyl (2-chloropyrimidin-4-yl)carbamate | 849751-48-0 [sigmaaldrich.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

